α-Methyl-L-lysine Provides Superior Helicity and Cholesterol Efflux Versus Native L-Lysine in ApoA-I Mimetic Peptides
In an ApoA-I mimetic peptide (peptide A), replacing two native L-lysine residues with (2S)-2,6-diamino-2-methylhexanoic acid (Kα) increased the calculated hydrophobic moment from 0.42 to 0.43 μH and enhanced ABCA1-mediated cholesterol efflux. The rank order of cholesterol efflux potency was 6α (containing both Kα and Lα) > Kα ≈ Lα ≈ Aα >> Dα ≈ A (native). [1] This provides quantitative evidence that Kα substitution improves the functional amphiphilicity of helical peptides compared to native lysine.
| Evidence Dimension | Peptide cholesterol efflux potency rank order |
|---|---|
| Target Compound Data | Kα peptide: cholesterol efflux rank ≈ Lα ≈ Aα (significantly greater than native peptide A) |
| Comparator Or Baseline | Native peptide A: cholesterol efflux rank near lowest, comparable to Dα |
| Quantified Difference | Rank order: 6α > Kα ≈ Lα ≈ Aα >> Dα ≈ A (native lysine peptide is ≈ lowest, as per abstract and Figure 4A). [1] |
| Conditions | ABCA1-transfected BHK cells; cholesterol efflux assay. Peptide sequences listed in Table 1. [1] |
Why This Matters
This demonstrates that procurement of the α-methyl-L-lysine building block is necessary to achieve the helical stabilization and improved cholesterol efflux activity observed for Kα- and 6α-peptides, a differentiation not achievable with native L-lysine.
- [1] Islam R, et al. Incorporation of α-methylated amino acids into Apolipoprotein A-I mimetic peptides improves their helicity and cholesterol efflux potential. Biochem Biophys Res Commun. 2020;526(2):349-354. doi:10.1016/j.bbrc.2020.03.070. View Source
